Technical Guide: Physicochemical Properties and Synthetic Utility of (1-Methylcyclopropyl)methanesulfonamide
Technical Guide: Physicochemical Properties and Synthetic Utility of (1-Methylcyclopropyl)methanesulfonamide
Executive Summary
(1-Methylcyclopropyl)methanesulfonamide is a highly specialized sulfonamide building block utilized extensively in modern medicinal chemistry. Its primary application lies in the synthesis of carbazole-containing sulfonamides, which act as potent modulators of Cryptochrome (CRY1 and CRY2) proteins[1]. This technical guide provides an in-depth analysis of its physicochemical properties, its mechanistic role in circadian clock modulation, and a comprehensively validated synthetic protocol designed for drug development professionals.
Physicochemical Profiling
Understanding the baseline properties of this intermediate is critical for downstream reaction planning, stoichiometric calculations, and analytical validation[2][3]. The core quantitative data is summarized in the table below:
| Property | Specification |
| Chemical Name | (1-Methylcyclopropyl)methanesulfonamide |
| CAS Number | 1880393-34-9 |
| Molecular Formula | C5H11NO2S |
| Molecular Weight | 149.21 g/mol |
| Precursor CAS | 88887-87-0 (1-Methylcyclopropan-1-amine HCl) |
| MDL Number | MFCD29974509 |
Mechanistic Role in Drug Discovery
In the realm of metabolic disease therapeutics, targeting the mammalian circadian clock has emerged as a novel strategy. The core feedback loop of the circadian clock involves the transcription factors CLOCK and BMAL1, which activate the expression of Period (PER) and Cryptochrome (CRY1/CRY2) genes[1]. Upon translation and nuclear localization, PER and CRY proteins inhibit the function of CLOCK-BMAL1, creating a sustained rhythmic expression that controls physiological pathways, including hepatic gluconeogenesis and lipid metabolism[4][5].
(1-Methylcyclopropyl)methanesulfonamide is a critical structural motif used to synthesize carbazole-containing modulators of CRY1 and CRY2[1]. The incorporation of the 1-methylcyclopropyl group provides necessary conformational restriction and steric bulk, enhancing the binding affinity of the sulfonamide to the CRY proteins. This modulation alters the interaction between CRY proteins and the glucocorticoid receptor, ultimately suppressing hepatic gluconeogenesis and improving glycemic control in models of diabetes, obesity, and metabolic syndrome[1][5].
Fig 1. Mechanistic pathway of CRY1/CRY2 modulation by carbazole sulfonamides in metabolic control.
Synthetic Methodology & Protocols
The synthesis of (1-Methylcyclopropyl)methanesulfonamide is achieved via the sulfonylation of 1-methylcyclopropan-1-amine. The protocol described below is designed as a self-validating system, ensuring high yield and purity by leveraging specific acid-base partitioning during the workup phase[1][6].
Causality & Experimental Rationale
-
Base/Solvent Selection: Pyridine is utilized dually as a solvent and an acid scavenger. It effectively neutralizes the hydrochloric acid liberated from both the starting amine salt and the sulfonylation reaction itself.
-
Temperature Control: The reaction must be initiated at 0°C to mitigate the exothermic nature of the methanesulfonyl chloride addition, preventing localized overheating and the formation of bis-sulfonylated side products. It is subsequently warmed to room temperature to drive the reaction to completion.
-
Workup Logic: The post-reaction wash with 2 N HCl is critical; it protonates the excess pyridine, rendering it highly water-soluble and forcing it into the aqueous layer. The subsequent NaHCO₃ wash neutralizes any residual HCl, protecting the sulfonamide product from acid-catalyzed degradation during concentration.
Step-by-Step Protocol
-
Preparation: In a flame-dried round-bottom flask under a nitrogen atmosphere, suspend 1-methylcyclopropan-1-amine hydrochloride (0.100 g, 0.9 mmol) in anhydrous pyridine (1 mL)[1].
-
Cooling: Cool the stirred suspension to 0°C using an ice-water bath.
-
Reagent Addition: Slowly add methanesulfonyl chloride (0.108 mL, 1.4 mmol) dropwise via syringe to manage the exotherm[1].
-
Reaction Progression: Remove the ice bath and allow the reaction mixture to warm to room temperature. Stir continuously for 16 hours to ensure maximum conversion[1].
-
Quenching & Extraction: Dilute the reaction mixture with ethyl acetate (10 mL) and transfer to a separatory funnel.
-
Washing:
-
Wash the organic layer with 2 N aqueous hydrochloric acid (2 x 5 mL) to remove pyridine.
-
Wash with saturated aqueous sodium bicarbonate (5 mL) to neutralize the organic layer.
-
Wash with saturated aqueous sodium chloride (brine, 5 mL) to remove residual water[1].
-
-
Drying & Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄). Filter off the drying agent and concentrate the filtrate under reduced pressure (rotary evaporation) to yield the crude (1-Methylcyclopropyl)methanesulfonamide.
Fig 2. Step-by-step synthetic workflow for (1-Methylcyclopropyl)methanesulfonamide.
Analytical Validation
To ensure the integrity of the synthesized compound before downstream coupling, the following analytical validations are standard practice:
-
LC-MS: Confirm the presence of the product mass. The expected [M+H]⁺ peak is approximately 150.2 m/z.
-
¹H NMR (CDCl₃): Verify the presence of the cyclopropyl protons (typically appearing as multiplets in the 0.5–1.0 ppm range), the distinct methyl singlet (~1.4 ppm), and the methanesulfonyl methyl singlet (~3.0 ppm).
References
-
10xchem - (1-methylcyclopropyl)methanesulfonamide Source: 10xchem.com URL:[2]
-
AKSci - 1880393-34-9 (1-Methylcyclopropyl)methanesulfonamide Source: aksci.com URL:[3]
-
WO2013170186A1 - Carbazole-containing sulfonamides as cryptochrome modulators Source: Google Patents URL:[1]
-
WO2013170186A1 - International Application Published Under the Patent Cooperation Treaty (PCT) Source: Googleapis.com URL:[5]
-
1-Methylcyclopropanamine hydrochloride - LookChem Source: lookchem.com URL:[6]
Sources
- 1. WO2013170186A1 - Carbazole-containing sulfonamides as cryptochrome modulators - Google Patents [patents.google.com]
- 2. 10xchem.com [10xchem.com]
- 3. 1880393-34-9 (1-Methylcyclopropyl)methanesulfonamide AKSci 2847EB [aksci.com]
- 4. WO2013170186A1 - Carbazole-containing sulfonamides as cryptochrome modulators - Google Patents [patents.google.com]
- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 6. 1-Methylcyclopropanamine hydrochloride|lookchem [lookchem.com]
